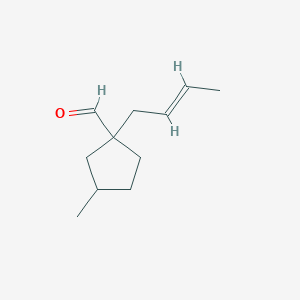
1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a but-2-en-1-yl group and a carbaldehyde group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde typically involves the alkylation of cyclopentane derivatives followed by the introduction of the aldehyde group. One common method includes the reaction of 3-methylcyclopentanone with but-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then oxidized using reagents like pyridinium chlorochromate (PCC) to form the desired aldehyde.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and oxidation steps are optimized to minimize by-products and enhance efficiency.
化学反应分析
Types of Reactions: 1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The but-2-en-1-yl group can participate in electrophilic addition reactions, forming products like halohydrins when reacted with halogens in the presence of water.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), water.
Major Products Formed:
Oxidation: 1-(But-2-en-1-yl)-3-methylcyclopentane-1-carboxylic acid.
Reduction: 1-(But-2-en-1-yl)-3-methylcyclopentane-1-methanol.
Substitution: Halohydrins and other addition products.
科学研究应用
1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism by which 1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the but-2-en-1-yl group may participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Crotyl Alcohol: An unsaturated alcohol with a similar but-2-en-1-yl group.
Crotonaldehyde: An aldehyde with a similar but-2-en-1-yl group.
Crotonic Acid: A carboxylic acid with a similar but-2-en-1-yl group.
Uniqueness: 1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde is unique due to its cyclopentane ring structure combined with the but-2-en-1-yl and aldehyde groups
属性
分子式 |
C11H18O |
|---|---|
分子量 |
166.26 g/mol |
IUPAC 名称 |
1-[(E)-but-2-enyl]-3-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-3-4-6-11(9-12)7-5-10(2)8-11/h3-4,9-10H,5-8H2,1-2H3/b4-3+ |
InChI 键 |
LLQJBGANUZJWCE-ONEGZZNKSA-N |
手性 SMILES |
C/C=C/CC1(CCC(C1)C)C=O |
规范 SMILES |
CC=CCC1(CCC(C1)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


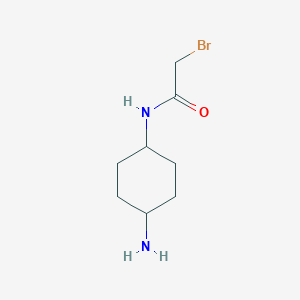
![5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid](/img/structure/B13187738.png)
![Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13187740.png)
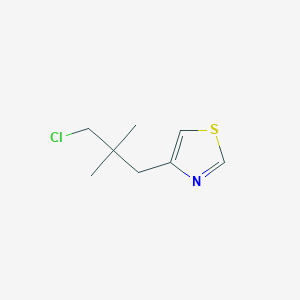
![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid](/img/structure/B13187748.png)

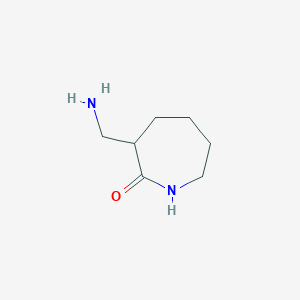
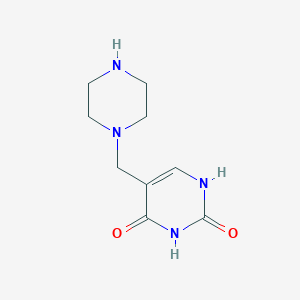
![3-[2-(Chloromethyl)butyl]furan](/img/structure/B13187781.png)
![6-amino-1-methyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13187786.png)

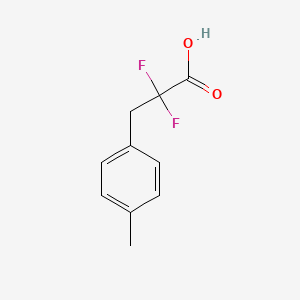
![2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid](/img/structure/B13187823.png)
![2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13187824.png)
